molecular formula C11H14N2O8 B14334679 Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate CAS No. 105020-49-3

Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate

Cat. No.: B14334679
CAS No.: 105020-49-3
M. Wt: 302.24 g/mol
InChI Key: SGKCFUAYFFYBLK-UHFFFAOYSA-N
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Description

Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by the presence of four carboxylate groups and four methyl groups attached to the pyrazole ring, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate typically involves the reaction of pyrazole derivatives with suitable carboxylating agents under controlled conditions. One common method includes the use of boronic acid derivatives in the presence of catalysts to achieve the desired carboxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 1-Benzylpyrazole-4-boronic acid pinacol ester

Comparison: Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate stands out due to its high degree of functionalization, which provides unique reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of modification .

Properties

CAS No.

105020-49-3

Molecular Formula

C11H14N2O8

Molecular Weight

302.24 g/mol

IUPAC Name

tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate

InChI

InChI=1S/C11H14N2O8/c1-18-6(14)10(7(15)19-2)5-12-13-11(10,8(16)20-3)9(17)21-4/h5,13H,1-4H3

InChI Key

SGKCFUAYFFYBLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C=NNC1(C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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